molecular formula C32H16MgN8 B7801449 Magnesium phthalocyanine

Magnesium phthalocyanine

Cat. No.: B7801449
M. Wt: 536.8 g/mol
InChI Key: NIQREIWCURIAMA-UHFFFAOYSA-N
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Description

Magnesium phthalocyanine is a metal phthalocyanine compound that consists of a magnesium ion centrally coordinated to a phthalocyanine macrocycle. Phthalocyanines are planar aromatic macrocycles composed of four isoindole units connected by nitrogen atoms, forming an 18 π-electron aromatic system. These compounds are known for their intense blue-green color and have been extensively studied for their unique optical, electronic, and chemical properties .

Mechanism of Action

Target of Action

Magnesium(II) Phthalocyanine (MgPc) is a complex compound that primarily targets bovine serum albumin (BSA) . BSA is a protein that has a significant role in drug binding and delivery, making it a crucial target for MgPc.

Mode of Action

MgPc interacts with its targets through electrostatic interactions . The small size and high charge density of the magnesium ion in MgPc allow for strong electrostatic interactions with the target . This interaction leads to changes in the target’s structure and function, which can result in various downstream effects.

Biochemical Pathways

It is known that mgpc has a role inphotodynamic therapy (PDT) . In PDT, MgPc absorbs light and transfers the energy to oxygen molecules, producing singlet oxygen. This reactive oxygen species can then interact with various biological molecules, leading to cell death .

Pharmacokinetics

The pharmacokinetics of MgPc are complex and depend on various factors. Magnesium, the central metal in MgPc, is the fourth most common cation in the body and the second most common intracellular cation . It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) . .

Result of Action

The primary result of MgPc’s action is the generation of singlet oxygen . This reactive oxygen species can cause damage to various cellular components, leading to cell death. This property is particularly useful in PDT, where the goal is to selectively kill cancer cells .

Action Environment

The action of MgPc is influenced by the environment. For instance, MgPc is known to demetallate to metal-free ligands in acidic environments . The rate of this demetallation can be decreased by incorporating mgpc into certain delivery systems, such as liposomes . Additionally, the fluorescence lifetimes of MgPc complexes show a strong dependence on their immediate environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium phthalocyanine can be synthesized through the cyclotetramerization of phthalonitrile derivatives in the presence of magnesium salts. One common method involves the reaction of phthalonitrile with magnesium chloride in a high-boiling solvent such as n-pentanol, using a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction . The reaction typically proceeds under reflux conditions, and the product is purified through column chromatography.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Magnesium phthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Magnesium phthalocyanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Zinc(II) Phthalocyanine
  • Copper(II) Phthalocyanine
  • Iron(II) Phthalocyanine
  • Silicon Phthalocyanine

Uniqueness

Magnesium phthalocyanine is unique due to its specific photophysical properties, such as its absorption and emission spectra, which differ from other metal phthalocyanines. It also exhibits distinct chemical reactivity and stability, making it suitable for specific applications in photodynamic therapy and electronic devices .

Properties

IUPAC Name

magnesium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8.Mg/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQREIWCURIAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16MgN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Purple powder; [Alfa Aesar MSDS]
Record name Magnesium phthalocyanine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15334
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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CAS No.

1661-03-6
Record name Magnesium phthalocyanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1661-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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